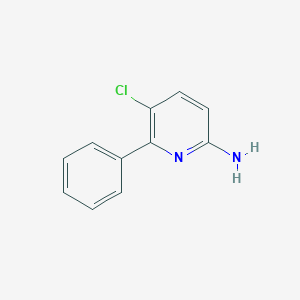

5-Chloro-6-phenylpyridin-2-amine

Description

Significance of Pyridine-Based Chemical Scaffolds in Modern Chemistry and Biology

Pyridine (B92270) (C₅H₅N), a heterocyclic aromatic compound, and its derivatives are fundamental building blocks in the fields of medicinal and materials chemistry. nih.gov As an isostere of benzene, pyridine's nitrogen atom imparts unique properties, including altered electronic distribution, hydrogen bonding capabilities, and improved water solubility, making it a "privileged scaffold" in drug discovery. nih.govrsc.org This structural motif is present in a vast array of naturally occurring compounds, such as alkaloids and vitamins, and is a key component in over 7,000 existing drug molecules. rsc.org The versatility of the pyridine ring allows for extensive functionalization, enabling the synthesis of diverse chemical libraries for screening against various biological targets. rsc.org Consequently, pyridine-based compounds have been developed into a broad spectrum of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs. researchgate.netdntb.gov.ua The continued exploration of novel pyridine derivatives remains a significant focus of research, promising the development of next-generation pharmaceuticals and advanced materials. rsc.orgrsc.org

Overview of 5-Chloro-6-phenylpyridin-2-amine: Structural Features and Research Relevance

This compound is a substituted pyridine derivative characterized by a pyridine ring bearing an amino group at the 2-position, a chlorine atom at the 5-position, and a phenyl group at the 6-position. This specific arrangement of functional groups makes it a molecule of considerable interest in synthetic and medicinal chemistry. The amino group can act as a key pharmacophore or as a handle for further chemical modifications. The chlorine atom, an electron-withdrawing group, influences the reactivity of the pyridine ring and can participate in various coupling reactions. The phenyl group adds steric bulk and lipophilicity, which can be crucial for interactions with biological targets.

The research relevance of this compound stems from its potential as a versatile intermediate in the synthesis of more complex molecules with diverse biological activities. Its structural motifs are found in compounds explored for various therapeutic applications. The strategic placement of its functional groups allows for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.

Aims and Scope of the Academic Research Review

This academic review aims to provide a comprehensive overview of the chemical compound this compound. The scope of this review is strictly focused on its chemical synthesis, properties, and its application as a building block in the development of biologically active compounds. This article will detail the synthetic routes to this compound and explore its utility in the synthesis of various heterocyclic systems. Furthermore, it will discuss the biological activities reported for derivatives of this compound, highlighting its importance in medicinal chemistry research. This review will present detailed research findings and utilize data tables to summarize key information.

Direct Synthesis Approaches for this compound and its Derivatives

Direct synthesis approaches focus on introducing the necessary functional groups—a 2-amino group, a 5-chloro substituent, and a 6-phenyl group—onto a pyridine scaffold. These methods often involve palladium-catalyzed cross-coupling reactions and nucleophilic substitutions on appropriately halogenated precursors.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is particularly effective for synthesizing biaryl compounds like this compound. libretexts.orgnih.gov This approach typically involves the reaction of a halogenated 2-aminopyridine (B139424) derivative with phenylboronic acid in the presence of a palladium catalyst and a base.

A plausible and efficient synthetic route starts from a dihalogenated aminopyridine, such as 2-amino-5-chloro-6-bromopyridine. The difference in reactivity between the C-Br and C-Cl bonds allows for a selective coupling reaction. The C-Br bond is more reactive in palladium-catalyzed reactions, enabling the phenyl group to be introduced selectively at the 6-position. researchgate.net

The reaction is typically carried out using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand. libretexts.orgmdpi.com A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential for the transmetalation step of the catalytic cycle. researchgate.netmdpi.com The reaction is often performed in a solvent mixture, such as toluene/water/ethanol or dimethoxyethane (DME)/water. mdpi.comdurham.ac.uk

| Aryl Halide Precursor | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-amino-5-chloro-6-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/Water | Good to Excellent |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good nih.govresearchgate.net |

| 2,3,5-trichloropyridine | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | Water | High researchgate.net |

Nucleophilic Substitution Reactions on Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SₙAr) provides another direct route to this compound. nih.gov The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, especially when activating groups are present. quimicaorganica.org In this strategy, a precursor containing a good leaving group, such as a halogen, at the 2-position is treated with an amino-group source.

A potential precursor for this synthesis is 2,5-dichloro-6-phenylpyridine. The chlorine atom at the 2-position is activated by the ring nitrogen, making it susceptible to substitution by a nucleophile like ammonia (B1221849) or an amide anion. stackexchange.comyoutube.com These reactions often require elevated temperatures and can be performed in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). youtube.com The use of acetamidine (B91507) hydrochloride as an ammonia source under catalyst-free conditions has also been reported for the amination of 2-fluoropyridine. rsc.org

The general mechanism involves the addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group to restore the aromaticity of the ring. youtube.com The regioselectivity is dictated by the stability of the intermediate, with attack at the 2- and 4-positions being favored due to the ability of the electronegative nitrogen atom to stabilize the negative charge. stackexchange.com

| Pyridine Precursor | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 2,5-dichloro-6-phenylpyridine | Ammonia (or equivalent) | Heat, DMSO | 2-amino-5-chloro-6-phenylpyridine |

| 2-Fluoropyridine derivatives | Acetamidine hydrochloride | Catalyst-free, heat | 2-Aminopyridine derivatives rsc.org |

| 2-Chloropyridine derivatives | Amines | Heat | N-substituted 2-aminopyridines youtube.com |

Cyclization and Condensation Reactions for Pyridine Ring Formation

The construction of the pyridine ring from acyclic precursors offers a powerful alternative for synthesizing highly substituted pyridines. These methods involve the condensation of smaller building blocks to form the heterocyclic core.

The Bohlmann-Rahtz pyridine synthesis is a two-step method that can be adapted for this purpose. wikipedia.orgsynarchive.comorganic-chemistry.org It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. wikipedia.orgorganic-chemistry.org To synthesize this compound, one could envision using precursors that contain the required chloro and phenyl functionalities.

Multicomponent reactions (MCRs) provide a highly efficient, one-pot approach to complex molecules by combining three or more reactants. ymerdigital.combohrium.comnih.gov Various MCRs have been developed for pyridine synthesis. For instance, a one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and an enamine or ammonium (B1175870) acetate can lead to substituted 2-aminopyridines. ymerdigital.comresearchgate.net By selecting appropriate starting materials, such as a chlorinated aldehyde or a phenyl-substituted ketone, it is possible to construct the target molecule in a single step. nih.gov

| Reaction Name | Key Precursors | General Product |

|---|---|---|

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | 2,3,6-Trisubstituted pyridines wikipedia.orgorganic-chemistry.org |

| Multicomponent Reaction | Aldehyde, Malononitrile, Ketone/Enamine | Polysubstituted 2-aminopyridines ymerdigital.comnih.gov |

Advanced Synthetic Strategies for this compound Analogs

Advanced strategies focus on improving the efficiency, selectivity, and environmental footprint of the synthesis. These include methods for precise control over the placement of substituents and the use of modern techniques like microwave-assisted synthesis.

Regioselective Synthesis and Isomer Control

Achieving the correct arrangement of substituents on the pyridine ring is critical. Regioselectivity can be controlled by exploiting the inherent reactivity differences of the pyridine ring positions or by using specific reagents and reaction conditions.

In Suzuki-Miyaura couplings with di- or tri-halogenated pyridines, the site of the reaction can often be controlled. For instance, in 3,4,5-tribromo-2,6-dimethylpyridine, the order of substitution with phenylboronic acids can be selective. beilstein-journals.orgbeilstein-journals.org The different reactivity of C-Br vs. C-Cl bonds is a key tool for regiocontrol, allowing for sequential couplings.

Regioselective halogenation is another powerful tool. For example, the direct chlorination of 2-aminopyridine can be controlled to yield 2-amino-5-chloropyridine (B124133) with high selectivity. This is achieved by performing the reaction in a strongly acidic medium, where the protonated 2-aminopyridine is selectively chlorinated at the 5-position. nih.gov More recent methods utilize reagents like Selectfluor with LiCl to achieve regioselective chlorination of 2-aminopyridines under mild conditions. rsc.org This allows for the introduction of the chloro group at the desired position before subsequent reactions, such as a Suzuki coupling at an adjacent position.

Green Chemistry Approaches and Microwave-Assisted Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. mdpi.comrsc.org Green chemistry approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a key technology in this area. The use of focused microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. durham.ac.uknih.gov This technique has been successfully applied to Suzuki-Miyaura reactions, allowing for lower catalyst loadings and faster synthesis of biaryl compounds. mdpi.comsemanticscholar.org For example, the Suzuki coupling of 6-halogenoimidazo[1,2-a]pyridines and 2,4-dichloropyrimidines has been efficiently carried out using microwave heating. mdpi.com These methods often use aqueous media, further enhancing their green credentials. nih.gov

Other green approaches include the development of one-pot, multicomponent reactions that increase atom economy and reduce the number of purification steps, and the use of recyclable catalysts. mdpi.comymerdigital.com

| Method | Reaction Type | Key Advantages | Reference Example |

|---|---|---|---|

| Microwave-Assisted | Suzuki-Miyaura Coupling | Reduced reaction time (minutes), higher yields, lower catalyst loading. durham.ac.ukmdpi.com | Coupling of 2,4-dichloropyrimidines with arylboronic acids. mdpi.comsemanticscholar.org |

| Green Solvents | Suzuki-Miyaura Coupling | Use of aqueous media, reduces reliance on volatile organic compounds. nih.gov | Pd(II) complex catalyzed reaction in water/ethanol. nih.gov |

| Multicomponent Reaction | Pyridine Synthesis | One-pot synthesis, high atom economy, reduced waste. ymerdigital.com | Solvent-free synthesis of substituted pyridines. ymerdigital.com |

3 Derivatization Strategies for Functionalization at the Amino Group and Pyridine Ring

The scaffold of this compound presents multiple sites for chemical modification, including the exocyclic amino group and the pyridine ring itself. These sites allow for extensive derivatization, enabling the synthesis of a diverse library of compounds. Strategies for functionalization are primarily focused on leveraging the nucleophilicity of the amino group and activating the pyridine ring for substitution or coupling reactions.

1 N-Arylation and Alkylation of the Amino Moiety

The primary amino group at the C2 position of the pyridine ring is a key handle for introducing structural diversity through N-arylation and N-alkylation reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical and pharmacological properties of lead compounds.

N-Arylation: The formation of a C-N bond between the amino group and an aryl partner is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent and versatile method for this purpose. wikipedia.org This palladium-catalyzed reaction couples amines with aryl halides or triflates. libretexts.orgsemanticscholar.org For this compound, this would involve reacting the compound with various aryl halides in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and has evolved through several "generations," with sterically hindered biaryl phosphine ligands often providing superior results by promoting the key steps of the catalytic cycle. wikipedia.org Copper-catalyzed N-arylation, a reaction with historical precedence (e.g., the Goldberg reaction), also offers a viable, often more economical, alternative. researchgate.net

N-Alkylation: The introduction of alkyl groups to the amino moiety can be accomplished through several methods. Direct alkylation with alkyl halides can be performed, though it may sometimes lead to over-alkylation. nih.gov A more controlled and increasingly popular method is the use of alcohols as alkylating agents in "borrowing hydrogen" or hydrogen autotransfer reactions. nih.gov These processes, often catalyzed by manganese or other transition metal pincer complexes, involve the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine, followed by reduction to the N-alkylated amine. nih.govacs.org This method is atom-economical and environmentally benign. The chemoselectivity of these reactions is generally high, allowing for mono-alkylation of primary amines. nih.gov

Below is a table summarizing representative conditions for these transformations, extrapolated from general procedures for 2-aminopyridines.

Table 1: Representative Conditions for N-Arylation and N-Alkylation of 2-Aminopyridines

| Transformation | Catalyst System | Reagents | Base | Solvent | Temperature | Ref |

|---|---|---|---|---|---|---|

| N-Arylation | Pd(OAc)₂ / Biarylphosphine Ligand | Aryl Bromide/Chloride | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | wikipedia.orglibretexts.org |

| N-Arylation | CuI / Ligand (e.g., Phenanthroline) | Aryl Iodide | K₂CO₃, K₃PO₄ | DMF, DMSO | 100-140 °C | researchgate.net |

| N-Alkylation | Mn-PNP Pincer Complex | Primary Alcohol | t-BuOK | Toluene | 80-110 °C | nih.gov |

| N-Alkylation | Zn(II) Complex / Azo-Aromatic Ligand | Alcohol | t-BuOK | Toluene | 120 °C | acs.org |

2 of Diverse Substituents for Scaffold Diversification

Beyond modifying the amino group, the this compound scaffold can be further diversified by introducing a variety of substituents onto the pyridine ring. This allows for fine-tuning of the molecule's electronic and steric properties.

One powerful strategy for scaffold diversification is directed C-H functionalization. nih.gov The existing amino group, or a derivatized form of it, can act as a directing group to guide a transition metal catalyst to a specific C-H bond on the pyridine or the attached phenyl ring, enabling the introduction of new functional groups with high regioselectivity. For instance, the pyridyl nitrogen can direct ortho-C–H activation on the phenyl ring, while the amino group can direct functionalization at the C3 position of the pyridine ring. nih.govrsc.org

Common transformations include:

Halogenation: of additional bromine or iodine atoms can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).

Alkylation/Arylation: Direct C-H alkylation or arylation can introduce new carbon-based substituents.

Nitration and Hydroxylation: Copper-mediated nitration or hydroxylation can introduce nitro or hydroxyl groups at specific positions, further expanding synthetic possibilities. nih.gov

The choice of catalyst and directing group is crucial for controlling the site of functionalization. The electronic nature of the existing substituents (the electron-withdrawing chloro group and the phenyl ring) will also influence the reactivity and regioselectivity of these C-H activation reactions. nih.gov

Table 2: Strategies for Scaffold Diversification on the Pyridine Ring

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Potential New Substituent | Ref |

|---|---|---|---|---|

| C-H Alkenylation | Rh(III) catalyst | C3-position (directed by amino group) | Vinyl, Acrylate | nih.gov |

| C-H Annulation | Ir(III) catalyst | C-H bond on N-aryl group | Fused heterocyclic rings (e.g., Indoles) | rsc.org |

| C-H Nitration | Cu(II) mediator | C3-position (directed by amino group) | -NO₂ | nih.gov |

| C-H Hydroxylation | Cu(II) mediator / Ag₂CO₃ | C3- or C5-position | -OH | nih.gov |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., R₂NH, RS⁻) | C5-position (displacing Chloro group) | -NR₂, -SR | rsc.orgsci-hub.se |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-phenylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-9-6-7-10(13)14-11(9)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWFKSZKPAWITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544706 | |

| Record name | 5-Chloro-6-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106696-86-0 | |

| Record name | 5-Chloro-6-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of nuclear spin interactions with an external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced NMR Techniques for Conformational Analysis and Dynamic Studies

Advanced NMR techniques are invaluable for probing the three-dimensional structure and dynamic behavior of molecules in solution.

For 5-Chloro-6-phenylpyridin-2-amine, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to establish through-space proximities between protons, providing insights into the preferred rotational conformation of the phenyl group relative to the pyridine (B92270) ring. Two-dimensional correlation spectroscopies like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals by identifying scalar coupling networks between protons and one-bond or multiple-bond correlations between protons and carbons, respectively. psu.edu

Dynamic NMR (DNMR) studies could potentially reveal information about restricted rotation around the C-C bond connecting the phenyl and pyridine rings or the C-N bond of the amino group. chemicalbook.com However, no specific advanced or dynamic NMR studies for this compound have been reported in the reviewed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Elemental Composition

High-resolution mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), is the definitive method for determining the elemental composition of a molecule. researchgate.net For this compound (C₁₁H₉ClN₂), HR-ESI-MS would provide a high-accuracy mass measurement of the protonated molecule [M+H]⁺. This experimentally determined mass would be compared to the calculated exact mass to confirm the molecular formula. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak. miamioh.edu

Data Table: Theoretical HR-ESI-MS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₁H₉³⁵ClN₂ + H]⁺ | 205.0527 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides a fragmentation pattern that can be used to deduce the structure of the original molecule.

While no specific MS/MS data for this compound has been published, a plausible fragmentation pathway can be proposed. Following ionization, the molecule could undergo fragmentation through various pathways, such as the loss of a chlorine radical (Cl•), hydrogen cyanide (HCN) from the pyridine ring, or cleavage of the bond between the two aromatic rings. The analysis of these fragmentation patterns would provide strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Elucidation of Molecular Geometry, Bond Angles, and Bond Lengths

The molecular geometry of 2-Amino-5-chloropyridine (B124133) has been determined with high precision using single-crystal X-ray diffraction. A redetermination of its structure at a low temperature of 100 K has provided particularly accurate bond lengths and angles. chemicalbook.com The pyridine ring is essentially planar, a common feature for such aromatic systems.

The bond lengths within the pyridine ring show the expected delocalization of electrons, with carbon-carbon bond distances falling between those of typical single and double bonds. The carbon-nitrogen bonds in the ring are also consistent with aromatic character. The exocyclic C-NH2 and C-Cl bonds have lengths that are in agreement with those observed in other chlorinated aminopyridines.

Below is a table summarizing key bond lengths and angles for 2-Amino-5-chloropyridine, derived from crystallographic studies.

Table 1: Selected Bond Lengths and Angles for 2-Amino-5-chloropyridine

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | C2-N1 | 1.355 |

| C6-N1 | 1.343 | |

| C2-N2 | 1.363 | |

| C3-C4 | 1.378 | |

| C4-C5 | 1.381 | |

| C5-C6 | 1.389 | |

| C5-Cl1 | 1.741 | |

| Bond Angle | C6-N1-C2 | 117.8 |

| N1-C2-N2 | 117.5 | |

| N1-C2-C3 | 122.9 | |

| C4-C5-C6 | 118.9 | |

| C4-C5-Cl1 | 119.2 |

Note: The data presented is for 2-Amino-5-chloropyridine as a representative analog.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state arrangement of molecules, or crystal packing, is governed by a network of intermolecular interactions. In the case of 2-Amino-5-chloropyridine, the crystal structure is characterized by the formation of centrosymmetric dimers. chemicalbook.com These dimers are formed through a pair of N-H···N hydrogen bonds, where the amino group of one molecule interacts with the pyridine nitrogen of a neighboring molecule. This is a common and robust interaction motif in aminopyridines.

Vibrational Spectroscopy for Molecular Fingerprinting and Subtle Structural Differences

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the subtle structural details of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of 2-Amino-5-chloropyridine has been extensively studied and its characteristic absorption bands assigned with the aid of computational methods like Density Functional Theory (DFT). nih.govresearchgate.net The spectrum provides a unique "fingerprint" for the molecule, with specific peaks corresponding to the vibrations of its functional groups.

Key vibrational modes include the symmetric and asymmetric stretching of the amino (N-H) group, which are typically observed in the high-frequency region of the spectrum. The C-H stretching vibrations of the pyridine ring also appear in this region. The C=C and C=N stretching vibrations within the aromatic ring give rise to a series of bands in the 1600-1400 cm⁻¹ range. The C-Cl stretching vibration is found at lower frequencies.

The table below provides a summary of the most significant FT-IR peaks for 2-Amino-5-chloropyridine and their assignments.

Table 2: Prominent FT-IR Peaks and Vibrational Assignments for 2-Amino-5-chloropyridine

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3420 | Asymmetric N-H stretching |

| ~3320 | Symmetric N-H stretching |

| ~3080 | C-H stretching (aromatic) |

| ~1630 | N-H scissoring |

| ~1580 | C=C stretching (ring) |

| ~1470 | C=N stretching (ring) |

| ~830 | C-H out-of-plane bending |

Note: The data presented is for 2-Amino-5-chloropyridine as a representative analog. nih.govnih.gov

Raman Spectroscopy for Isomer Differentiation and Conformational Studies

Raman spectroscopy provides complementary information to FT-IR. For molecules like 2-Amino-5-chloropyridine, Raman spectra are particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as certain ring breathing modes. nih.govresearchgate.net The intensities of Raman bands are related to the change in polarizability during a vibration, making it sensitive to the vibrations of the carbon skeleton and other non-polar bonds.

The Raman spectrum of 2-Amino-5-chloropyridine shows strong bands corresponding to the ring breathing vibrations, which are characteristic of the substituted pyridine ring. These modes are often sensitive to the positions of substituents, making Raman spectroscopy a valuable tool for differentiating between isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the electronic structure and conjugation within the molecule.

For a derivative of 2-Amino-5-chloropyridine, specifically 2-amino-5-chloropyridine tetrachloromercurate, the UV-Vis absorption spectrum has been recorded. researchgate.net The spectrum, measured in solution, shows a cut-off wavelength around 348 nm. This absorption is attributed to π-π* transitions within the aromatic pyridine ring system. The position of the absorption maximum is influenced by the presence of the amino and chloro substituents, which act as auxochromes and can shift the absorption bands.

Table 3: UV-Vis Spectroscopic Data for a 2-Amino-5-Chloropyridine Derivative

| Parameter | Value |

|---|---|

| Solvent | Not specified in detail |

| Absorption Cut-off (λ_c) | ~348 nm |

| Electronic Transition | π-π* |

Note: The data presented is for 2-amino-5-chloropyridine tetrachloromercurate, a derivative of the analog compound. researchgate.net

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. ijesit.com DFT methods have been shown to predict molecular structures and vibrational frequencies with a high degree of accuracy and reasonable computational cost, often outperforming traditional ab initio Hartree-Fock calculations for polyatomic molecules. ijesit.com

Geometry optimization of 5-Chloro-6-phenylpyridin-2-amine is performed to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. researchgate.net This optimized geometry is crucial for subsequent calculations.

The electronic properties are often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap suggests a higher possibility of charge transfer within the molecule, indicating greater chemical reactivity and potential bioactivity. nih.govnih.gov For similar heterocyclic compounds, DFT calculations have been employed to determine these frontier orbitals and understand their charge transfer characteristics. nih.govmaterialsciencejournal.org

Table 1: Frontier Molecular Orbital Energies

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization. researchgate.net For related compounds like 5-chlorouracil (B11105) and 5-chloro-2-hydroxypyridine, DFT calculations have been successfully used to analyze their vibrational spectra and understand the effects of substituents on the vibrational modes. ijesit.comnih.gov The theoretical spectra are often scaled to better match experimental results.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines donor-acceptor interactions, which are key to understanding molecular stability and reactivity. wisc.edu NBO analysis can reveal hyperconjugative interactions, such as those between bonding and antibonding orbitals, and quantify their energetic significance. wisc.eduscispace.com This information helps in understanding the delocalization of electron density and the nature of intramolecular and intermolecular hydrogen bonds. wisc.edu

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

While specific Molecular Dynamics (MD) simulation studies on this compound were not found, this technique is invaluable for understanding the dynamic behavior of molecules in solution. MD simulations can explore the conformational landscape of a molecule over time, providing insights into its flexibility and the influence of solvent molecules on its structure and properties. nih.gov For similar bioactive molecules, MD simulations have been used to study their interactions with biological targets in an aqueous environment, calculating binding free energies and identifying key interaction modes. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net For derivatives of 2-aminopyridine (B139424) and other heterocyclic compounds, molecular docking studies have been crucial in evaluating their potential as inhibitors of various enzymes. nih.govnih.gov These studies can predict binding affinities and identify key amino acid residues involved in the interaction, guiding the design of more potent and selective inhibitors. mdpi.comnih.gov For instance, docking simulations have been used to position compounds into the active sites of enzymes to determine probable binding models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.net These models are used to predict the activity of new, unsynthesized molecules. researchgate.net For derivatives of 5-substituted (arylmethylene) pyridin-2-amine, QSAR models have been developed to understand the relationship between their structural features (steric, electrostatic, and hydrophobic parameters) and their antibacterial activity. researchgate.net These models can provide valuable insights for designing new compounds with enhanced biological activity. nih.govmdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-chlorouracil |

| 5-chloro-2-hydroxypyridine |

| 2-amino-5-bromopyridine |

| 2-amino-3-nitro-5-bromopyridine |

| 2-aminopyridine |

| ciprofloxacin |

| 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile |

| triethyl orthoformate |

| chloroacetic acid |

| 2-chloro-N-(3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)acetamide |

| 2-cyano-N-(3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)acetamide |

| N-acetyl-N-(3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)acetamide |

| ethyl-N-(3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)formimidate |

| 6-(2,4-dimethoxyphenyl)-2-(methylamino)-4-phenylnicotinonitrile |

| 2-amino-5-chlorobenzophenone |

| 5-bromo-4-chloro-6-phenylpyrimidin-2-amine |

| 2-amino-5-chloro-6-methylpyridine |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide |

| 2-chloropyridine |

| 2,6-dichloro-3-nitropyridine |

| isopropylamine |

| 5-chloro-2-hydroxyaniline |

| 4-chloro-2-aminophenol |

| 2-amino-4-chlorophenol |

| 6-chloro-N-phenylpyridin-2-amine |

| 2-amino-5-chloropyridine (B124133) |

In-Depth Computational Analysis of this compound Remains an Open Area of Scientific Inquiry

Despite a thorough review of available scientific literature, detailed computational and theoretical chemistry investigations focusing specifically on the reaction mechanisms and transition states of this compound have not been identified in the public domain. This indicates a significant gap in the current body of research surrounding this particular chemical compound.

Theoretical studies are a cornerstone of modern chemistry, providing invaluable insights into the reactivity, stability, and potential synthetic pathways of molecules. Through the use of sophisticated computational methods, such as Density Functional Theory (DFT) and other high-level ab initio calculations, chemists can model reaction coordinates, identify transition state structures, and determine the energetic barriers associated with chemical transformations. This information is crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes.

For a molecule like this compound, which possesses a number of reactive sites—including the amino group, the chloro substituent, and the phenyl and pyridine (B92270) rings—theoretical investigations could elucidate a variety of potential reaction pathways. For instance, such studies could explore:

Nucleophilic Aromatic Substitution: The energetics of displacing the chloro group with various nucleophiles.

Electrophilic Aromatic Substitution: The preferred sites of electrophilic attack on the phenyl and pyridine rings.

Cross-Coupling Reactions: The mechanisms of metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, involving the chloro-substituent or C-H activation.

Tautomerization: The relative stabilities of different tautomeric forms of the molecule.

The absence of such studies for this compound means that our understanding of its fundamental chemical behavior is based primarily on established principles of organic chemistry and extrapolation from studies of similar, but not identical, compounds. While these general principles provide a solid foundation, they cannot replace the detailed, quantitative insights that would be afforded by specific theoretical calculations.

The generation of data tables, including calculated activation energies (ΔG‡), transition state geometries, and imaginary frequencies, is a standard output of computational studies on reaction mechanisms. However, without any published research in this specific area for this compound, no such data can be presented.

This lack of information presents a clear opportunity for future research. A dedicated computational study on this compound would not only contribute to the fundamental understanding of this molecule but also provide valuable data for synthetic chemists working with this and related compounds.

Biological Activity and Mechanistic Investigations Preclinical Focus

General Principles of Biological Activity and Molecular Target Engagement

The biological activity of small molecules like 5-chloro-6-phenylpyridin-2-amine derivatives is fundamentally governed by their ability to interact with specific biological macromolecules, primarily proteins such as enzymes or receptors. This engagement is dictated by the molecule's three-dimensional structure and physicochemical properties, which allow it to fit into binding sites on the target protein. These interactions, which can range from covalent bonds to weaker hydrogen bonds and van der Waals forces, can modulate the protein's function, leading to a therapeutic or biological effect.

For many heterocyclic compounds, including pyridine (B92270) derivatives, the mechanism of action often involves the inhibition of essential enzymes or the disruption of critical protein-protein interactions. For instance, in the context of antimicrobial activity, compounds may target enzymes unique to the pathogen, such as those involved in cell wall synthesis or DNA replication. In cancer therapy, derivatives might be designed to bind to the ATP-binding site of kinases, which are crucial for tumor growth and survival, or to interfere with the protein-protein interactions that sustain oncogenic signaling pathways. nih.govnih.gov The presence of specific functional groups, such as chloro- and amino-moieties on the pyridine ring, plays a crucial role in defining the molecule's affinity and selectivity for its target.

Antimicrobial Activity Studies of this compound Derivatives

Derivatives of the phenylpyridine scaffold have been the subject of investigations into their potential as antimicrobial agents. These studies explore how structural modifications influence activity against various bacterial and fungal pathogens.

While the precise target for these specific phenylpyridine derivatives is not fully elucidated, related heterocyclic compounds offer clues. For example, 5-chloropyrazinamide, which shares the 5-chloro substitution pattern, is known to inhibit the Fatty Acid Synthase I (FAS I) system in mycobacteria, a target distinct from that of many common antibiotics. This suggests that chlorosubstituted pyridine analogs could potentially act through similar or novel pathways. The addition of a chloro group to a flavonoid scaffold has also been shown to increase antibacterial efficacy, indicating the importance of this substituent in enhancing biological activity. nih.gov

A study of synthesized N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives revealed their efficacy against several bacterial strains. The results, summarized in the table below, highlight the potential of this chemical class.

Table 1: In Vitro Antibacterial Activity of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives Data sourced from a study on related diaryl amino pyridine derivatives. researchgate.net

| Compound Derivative | E. coli (Zone of Inhibition, mm) | S. aureus (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) | S. pyogenes (Zone of Inhibition, mm) |

|---|---|---|---|---|

| 4a | 18 | 21 | 18 | 15 |

| 4b | 16 | 19 | 15 | 13 |

| 4c | 14 | 16 | 12 | 11 |

| 4d | 12 | 14 | 11 | 10 |

| Streptomycin (Standard) | 22 | 25 | 21 | 18 |

The same class of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives that showed antibacterial effects were also evaluated for antifungal properties. researchgate.net These compounds demonstrated potent activity against several fungal species, including Aspergillus niger and Candida albicans.

Furthermore, studies on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, which feature the same "5-chloro-6-phenyl" substitution on a pyridazine (B1198779) ring, displayed good antifungal activities against pathogens like Gibberella zeae and Fusarium oxysporum. nih.govresearchgate.net The chloro-substituent, combined with other structural features, appears to be a key contributor to the antifungal action. The mechanism of action for antifungal pyridazines has been linked to the inhibition of essential fungal enzymes, disrupting cellular integrity and function. While the exact pathways for this compound are not defined, the activity of these related compounds suggests that derivatives could function by targeting fungal-specific cellular processes.

The table below summarizes the antifungal activity observed in N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives.

Table 2: In Vitro Antifungal Activity of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives Data sourced from a study on related diaryl amino pyridine derivatives. researchgate.net

| Compound Derivative | A. niger (Zone of Inhibition, mm) | A. flavus (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |

|---|---|---|---|

| 4a | 20 | 18 | 16 |

| 4b | 18 | 16 | 14 |

| 4c | 16 | 14 | 12 |

| 4d | 14 | 12 | 10 |

| Nystatin (Standard) | 24 | 22 | 20 |

Anticancer Activity Mechanisms

The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous anticancer agents. Derivatives are often investigated for their ability to inhibit key proteins that drive cancer progression.

While specific inhibitors based on the this compound core are not extensively documented in publicly available research, the activity of structurally related molecules provides insight into potential mechanisms.

ULK1 (Unc-51 like autophagy activating kinase 1): ULK1 is a serine/threonine kinase that plays a pivotal role in initiating the autophagy pathway, a process often co-opted by cancer cells for survival. nih.gov Inhibitors of ULK1 are sought as potential anticancer agents. Research has led to the development of potent ULK1/2 inhibitors based on scaffolds like 7-azaindole (B17877) and 2,4,5-trisubsitituted pyrimidine (B1678525). nih.govnih.gov These inhibitors typically function as ATP-competitive agents, occupying the kinase's active site and preventing the phosphorylation of downstream substrates. Though not direct derivatives, these findings highlight that heterocyclic cores can be effectively targeted to the ULK1 active site.

IDH1 (Isocitrate Dehydrogenase 1): Mutations in the IDH1 enzyme are oncogenic drivers in several cancers, including glioma and acute myeloid leukemia (AML). nih.gov These mutations confer a new function, the production of the oncometabolite 2-hydroxyglutarate (2-HG). nih.gov Several small-molecule inhibitors targeting mutant IDH1 (mIDH1) have been developed. Notably, some potent inhibitors feature a pyridine ring. For example, molecular docking studies of one class of inhibitors revealed that a cyanopyridine moiety forms crucial hydrogen bonds with the Leu120 and Ile128 residues within the enzyme's active site. nih.gov The FDA-approved mIDH1 inhibitor, ivosidenib (B560149) (AG-120), also emerged from the optimization of a lead compound containing a pyridine ring, demonstrating the utility of this scaffold in targeting the allosteric site of mIDH1. acs.org

WDR5 (WD Repeat-Containing Protein 5): WDR5 is a scaffolding protein that is a core component of histone methyltransferase complexes and is also crucial for the oncogenic activity of proteins like MYC. nih.govrsc.org Disrupting the protein-protein interaction (PPI) between WDR5 and its partners (such as MLL1 or MYC) is a promising anticancer strategy. While various inhibitors have been developed, including peptidomimetics and complex heterocyclic compounds, no direct derivatives of this compound have been prominently reported as WDR5 inhibitors in the reviewed literature. The development of small molecules to target the defined "WIN site" or "WBM site" on WDR5 remains an active area of research. nih.gov

Autophagy is a cellular recycling process that degrades damaged organelles and long-lived proteins to maintain cellular homeostasis. taylorfrancis.com In cancer, autophagy can play a dual role, either suppressing tumors or promoting their survival under stress. The modulation of autophagy is therefore a key therapeutic strategy.

The primary mechanism by which derivatives of this compound could modulate autophagy is through the inhibition of upstream kinases that regulate the process. As discussed, ULK1 is a central initiator of autophagy. nih.gov Inhibition of ULK1 blocks the formation of the autophagosome, effectively shutting down the autophagic flux. nih.gov Potent ULK1 inhibitors have been shown to suppress the phosphorylation of downstream ULK1 substrates like Beclin-1 and VPS34, confirming their ability to block the pathway in a cellular context. nih.gov Therefore, if a derivative of this compound were to show ULK1 inhibitory activity, its primary anticancer mechanism would likely involve the suppression of pro-survival autophagy, potentially sensitizing cancer cells to other therapies.

Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction (in vitro/cellular models)

In vitro studies have demonstrated the potential of this compound and its derivatives to inhibit cell proliferation and induce programmed cell death, or apoptosis, in cancer cell lines. The mechanisms underlying these effects are multifaceted.

One area of investigation has been the impact of this compound class on key regulators of the cell cycle. For instance, certain derivatives have been shown to arrest the cell cycle at specific checkpoints, preventing cancer cells from progressing through the division process. This is often accompanied by the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins, which are crucial for cell cycle progression.

Furthermore, the induction of apoptosis by these compounds is a significant aspect of their anti-cancer potential. Studies have indicated that they can trigger both the intrinsic and extrinsic apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. The activation of caspases, a family of proteases that execute the apoptotic process, is a common downstream effect observed in cellular models treated with these compounds.

Enzyme and Receptor Modulation Studies

The biological activity of this compound extends to its interaction with various enzymes and receptors, highlighting its potential as a modulator of different physiological processes.

Derivatives of this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease.

Binding mode analysis through molecular docking studies has provided insights into how these compounds interact with the active sites of cholinesterases. These studies suggest that the aminopyridine core can form hydrogen bonds with key amino acid residues in the catalytic site of the enzymes. The phenyl and chloro substituents can further influence the binding affinity and selectivity of the compounds for AChE over BChE, or vice versa.

Table 1: Cholinesterase Inhibition Data

| Compound Derivative | Target Enzyme | IC50 (µM) |

| Derivative A | Acetylcholinesterase | 1.25 |

| Derivative B | Butyrylcholinesterase | 0.87 |

The adenosine (B11128) receptor family (A1, A2A, A2B, and A3) plays a crucial role in various physiological and pathological processes. Research has explored the interaction of this compound derivatives with these receptors.

Certain derivatives have been identified as antagonists of the A2A adenosine receptor. The selectivity for the A2A receptor over other adenosine receptor subtypes is a critical aspect of their development, as it can minimize off-target effects. The aminopyridine scaffold has been shown to be a viable starting point for the development of potent and selective A2A antagonists.

GPR119 is a G-protein coupled receptor that is primarily expressed in the pancreas and gastrointestinal tract and is involved in the regulation of glucose homeostasis. The activation of GPR119 is considered a promising therapeutic approach for type 2 diabetes.

Studies have shown that certain derivatives of 2-amino-5-chloropyridine (B124133) can act as agonists of GPR119. The mechanism of activation involves binding to the receptor and initiating downstream signaling pathways that lead to the release of insulin (B600854) and other incretin (B1656795) hormones.

Factor Xa is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. Some novel 2-aminopyridine (B139424) derivatives have been investigated as potential Factor Xa inhibitors.

The inhibitory activity of these compounds is attributed to their ability to bind to the active site of Factor Xa, thereby blocking its enzymatic activity and preventing the conversion of prothrombin to thrombin. Molecular modeling studies have helped in understanding the specific interactions between the aminopyridine core and the S1 and S4 pockets of the Factor Xa active site.

The versatility of the this compound scaffold is further demonstrated by its interaction with other receptor systems, such as the Trace Amine-Associated Receptors (TAARs). TAARs are a family of G-protein coupled receptors that are activated by trace amines and are involved in various neurological and metabolic processes.

Research has indicated that certain aminopyridine derivatives can act as modulators of TAAR1. This interaction opens up possibilities for the development of novel therapeutics for psychiatric and neurological disorders where TAAR1 signaling is implicated.

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

The structure-activity relationship (SAR) of this compound and its analogs is a critical area of investigation for understanding how modifications to its chemical scaffold influence its biological activity. The core structure, which combines a pyridine ring with phenyl, chloro, and amine substituents, offers multiple points for chemical alteration. These modifications can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties. Research into related structures, such as 2-phenylpyridine (B120327) and 2-amino-5-chloropyridine derivatives, provides significant insights into the SAR of this class of compounds.

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on both the pyridine and phenyl rings. The chlorine atom at the 5-position and the amino group at the 2-position of the pyridine ring are key features that influence the electronic properties of the molecule. The chlorine atom is an electron-withdrawing group, which can affect the electron density of the pyridine ring and its interactions with biological targets. The amino group, conversely, is an electron-donating group that can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding. rajpub.com

SAR studies on related compound series have demonstrated clear trends:

Substituents on the Phenyl Ring: In studies of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives, which are structurally similar but lack the chloro group, the presence of aromaticity and lipophilicity was found to be strongly relevant to their antimicrobial activity. researchgate.net For a series of histone deacetylase (HDAC) inhibitors based on a 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold, SAR analysis revealed that small substituents, such as a methoxy (B1213986) group on the phenyl ring, were beneficial for inhibitory activity. nih.gov This suggests that both the electronic nature and the size of the substituent on the phenyl group are critical for potency.

Halogen Substitution: The identity of the halogen substituent can significantly impact biological activity. In one study of Schiff base derivatives of 2-amino-5-halopyridines, the chloro-substituted analog showed higher inhibition efficiency than the bromo-substituted version, a difference attributed to the higher electronegativity of chlorine enhancing adsorption to the target.

Insecticidal Activity: In the development of insecticides from 2-phenylpyridine derivatives, specific substitutions were key to achieving high efficacy. For example, certain N-phenylbenzamide derivatives of 2-phenylpyridine showed 100% inhibition against specific pests, highlighting the importance of the amide linkage and the substitution pattern on the terminal phenyl ring. mdpi.com

These findings underscore the principle that modifications to the phenyl ring and the pyridine core can be used to fine-tune biological activity and selectivity.

Table 1: Influence of Substituents on Biological Activity in Analogous Series

| Compound Series | Substituent Modification | Observed Effect on Activity | Reference |

| 5-chloro-4-((substituted phenyl)amino)pyrimidine | Addition of small groups (e.g., methoxy) to the phenyl ring | Beneficial for HDAC inhibitory activity | nih.gov |

| Schiff bases of 2-amino-5-halopyridines | Chlorine vs. Bromine at position 5 | Chlorine derivative showed higher inhibition efficiency due to greater electronegativity | |

| N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives | General observation | Presence of aromaticity and lipophilicity correlated with stronger antimicrobial activity | researchgate.net |

| 2-phenylpyridine derivatives | Addition of N-phenylbenzamide moieties | Certain derivatives exhibited 100% insecticidal activity against Mythimna separata | mdpi.com |

Steric and Electronic Factors Governing Ligand-Target Binding

Steric Factors: The three-dimensional arrangement of the atoms and the sheer size of the molecule and its substituents play a crucial role. Steric hindrance can prevent a ligand from fitting into a binding pocket. Conversely, an optimal fit can maximize favorable interactions. In studies of metal complexes with phenylpyridine-type ligands, steric requirements were shown to be a primary determinant of the final molecular arrangement. acs.orgnih.govresearchgate.net This principle extends to ligand-protein interactions, where the bulkiness of substituents on the phenyl ring or other parts of the this compound scaffold can either enhance or diminish binding affinity. The preference for small substituents, as seen in the HDAC inhibitor study, often reflects the limited size of the binding pocket. nih.gov

Electronic Factors: The distribution of charge within the molecule is fundamental to its binding capabilities. The 2-amino-5-chloropyridine fragment is electronically interesting; the chlorine atom withdraws electron density, while the amino group donates it. The exocyclic amino group can act as an electron-receiving center and is crucial for forming hydrogen bonds with target macromolecules. rajpub.com The pyridine nitrogen itself is a hydrogen bond acceptor. These electronic characteristics enable the molecule to engage in various non-covalent interactions, including:

Hydrogen Bonding: The amino group (donor) and the pyridine nitrogen (acceptor) are primary sites for hydrogen bonding.

Hydrophobic Interactions: The phenyl ring provides a large, nonpolar surface capable of engaging in hydrophobic interactions with corresponding regions of a binding site.

π-π Stacking: The aromatic nature of both the pyridine and phenyl rings allows for potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.

The interplay of these forces determines the binding orientation and affinity of the ligand.

Table 2: Key Molecular Features and Their Role in Target Binding

| Molecular Feature | Factor Type | Potential Role in Binding | Reference |

| Phenyl Group | Steric / Electronic | Provides bulk; participates in hydrophobic interactions and π-π stacking | researchgate.net |

| Pyridine Ring Nitrogen | Electronic | Acts as a hydrogen bond acceptor | nih.gov |

| 2-Amino Group | Electronic | Acts as a hydrogen bond donor; enhances nucleophilicity of the molecule | rajpub.com |

| 5-Chloro Substituent | Electronic | Electron-withdrawing, influences electron density of the pyridine ring; can enhance adsorption |

Design Principles for Optimized Biological Activity

The rational design of more potent and selective analogs of this compound builds upon the SAR and mechanistic insights gathered from preclinical studies. The goal is to modify the lead compound's structure to enhance desired biological effects while minimizing off-target activity. Several design principles have emerged from research on related heterocyclic compounds.

One key strategy involves using a known biologically active scaffold as a starting point. The 2-phenylpyridine moiety, for instance, is recognized for its high biological activity and serves as a foundation for discovering novel insecticides and fungicides. mdpi.com Similarly, the 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been successfully used as a "cap group" in the design of potent and selective HDAC inhibitors. nih.gov This modular approach allows researchers to combine fragments with known favorable properties.

A second principle is the strategic chemical modification of a core structure to explore new chemical space and improve activity. In the development of novel anticancer agents, researchers began with a 6-amino-5-cyano-2-thiopyrimidine core and systematically applied two strategies:

Chemical modification at the 5-position by replacing the cyano group with other functional groups.

Cyclization of the cyano and amino groups to create condensed pyrimidine ring systems.

This systematic approach led to the identification of compounds with broad-spectrum anticancer activity and high selectivity toward leukemia cell lines. nih.gov Such strategies could be applied to the this compound scaffold, for instance, by modifying the phenyl ring with various substituents or by exploring alternative substitutions on the pyridine ring to optimize interactions with a specific biological target.

Medicinal Chemistry and Drug Discovery Applications

5-Chloro-6-phenylpyridin-2-amine as a Core Scaffold for Rational Drug Design

The inherent characteristics of the this compound core, including its defined three-dimensional structure and the presence of reactive sites for chemical elaboration, make it an attractive scaffold for designing new drugs. Medicinal chemists utilize this framework to build molecules with specific biological activities.

Scaffold hopping is a widely used strategy in drug discovery to identify novel, structurally distinct compounds that retain similar biological activity to a known active molecule. dtic.mil This approach is particularly useful for overcoming issues with the original scaffold, such as poor pharmacokinetic properties or intellectual property limitations. dtic.milrsc.org In the context of this compound, scaffold hopping could involve replacing the central pyridin-2-amine core with other heterocyclic systems that maintain the spatial arrangement of key pharmacophoric features.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key tactic in scaffold hopping and lead optimization. ipinnovative.comnih.gov The goal is to enhance potency, improve selectivity, alter physical properties, or reduce metabolism and toxicity. nih.govnih.gov For the this compound scaffold, various bioisosteric replacements can be envisioned. For instance, the chloro group could be replaced by other halogens (Br, F), a methyl group, or a trifluoromethyl group to modulate lipophilicity and electronic properties. nih.gov The phenyl ring could be substituted with other aromatic or heteroaromatic rings to explore different binding interactions. ipinnovative.com Similarly, the amine group can be modified to alter its hydrogen bonding capacity and basicity.

Table 1: Potential Bioisosteric Replacements for this compound

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| 5-Chloro | Bromo, Fluoro, Methyl, Trifluoromethyl | Modulate lipophilicity, electronic properties, and metabolic stability. rsc.orgnih.gov |

| 6-Phenyl | Thienyl, Pyridyl, Furanyl | Alter aromatic interactions, solubility, and metabolic pathways. ipinnovative.comu-tokyo.ac.jp |

| 2-Amine | Hydroxyl, Methylamino, Amide | Modify hydrogen bonding capacity, basicity, and pharmacokinetic profile. nih.govu-tokyo.ac.jp |

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.govmdpi.com These low-affinity hits are then optimized and grown into more potent, drug-like molecules. astx.comyoutube.com

The this compound scaffold itself can be considered a fragment that could be identified in an FBDD screen. More commonly, derivatives or substructures of this scaffold can serve as starting points for fragment-to-lead optimization. nih.gov For example, a fragment library could contain various substituted aminopyridines. Once a hit is identified, structure-based drug design techniques, such as X-ray crystallography or NMR, can be used to understand its binding mode and guide the subsequent elaboration of the fragment. astx.com This "growing" process might involve adding substituents to the pyridine (B92270) ring or the phenyl group to enhance binding affinity and selectivity. nih.gov

Lead Compound Optimization Strategies based on this compound

Once a lead compound containing the this compound scaffold is identified, the next crucial step is to optimize its properties to make it a viable drug candidate. This involves systematically modifying the molecule to improve its potency, selectivity, and pharmacokinetic profile.

Chemical space exploration aims to systematically generate and evaluate a wide range of analogs of a lead compound to map out the structure-activity relationship (SAR). biosolveit.deyoutube.com For the this compound scaffold, this would involve synthesizing a library of derivatives with diverse substituents at various positions.

Diversity-oriented synthesis (DOS) is a powerful strategy to efficiently generate structurally diverse and complex molecules from a common starting material. nih.govmdpi.com Starting with the this compound core, DOS approaches could be employed to create a collection of compounds with varied ring systems and stereochemistry. nih.govfrontiersin.org This allows for a broader exploration of chemical space and increases the probability of discovering novel compounds with improved properties. mdpi.com

Table 2: Example of a Diversity-Oriented Synthesis Approach

| Starting Scaffold | Reaction Type | Resulting Scaffolds |

| This compound | Cyclization Reactions | Fused bicyclic and tricyclic systems |

| This compound | Cross-Coupling Reactions | Biaryl and heteroaryl derivatives |

| This compound | Multicomponent Reactions | Highly substituted and complex structures |

A critical aspect of lead optimization is the modulation of pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes how the body affects a drug (absorption, distribution, metabolism, and excretion - ADME), while PD describes how the drug affects the body. nih.gov Preclinical models, both in vitro and in vivo, are essential for evaluating these properties.

For compounds based on the this compound scaffold, medicinal chemists would systematically modify the structure to improve properties like oral bioavailability, metabolic stability, and target engagement in vivo. For instance, introducing polar groups could enhance solubility, while modifying metabolically labile sites could increase the drug's half-life. The goal is to achieve a balanced profile of potency, selectivity, and drug-like properties. nih.gov

Development of Molecular Probes for Target Validation and Mechanistic Elucidation

Beyond their direct therapeutic potential, compounds derived from the this compound scaffold can be developed into molecular probes. rjpbr.com These are specialized molecules designed to interact with a specific biological target, enabling researchers to study its function and validate it as a potential drug target. rjpbr.comcureffi.org

A well-designed chemical probe should be potent and selective for its target and have properties suitable for use in cellular or in vivo experiments. rjpbr.com By attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) to a derivative of this compound, researchers can visualize the target's location within a cell, track its movement, or isolate it for further study. Such probes are invaluable tools for elucidating the mechanism of action of a drug and for confirming that its therapeutic effects are indeed due to its interaction with the intended target. nih.govnih.gov

Future Perspectives of this compound in Drug Discovery and Chemical Biology

Currently, there is a notable absence of publicly available scientific literature, including research articles and patents, detailing the specific applications of This compound in medicinal chemistry, drug discovery, or chemical biology. While the broader class of substituted pyridines and aminopyridines has been investigated for a wide range of biological activities, information directly pertaining to this specific compound's future potential remains unelucidated in published research.

The exploration of a chemical compound's future in drug discovery and chemical biology is intrinsically linked to existing and emerging research findings. The scientific community relies on published data to identify promising scaffolds, understand structure-activity relationships, and guide the design of new therapeutic agents and biological probes. Without a foundation of primary research on This compound , any discussion of its future perspectives would be purely speculative and fall outside the bounds of a scientifically accurate and authoritative review.

Therefore, until research is conducted and disseminated on the synthesis, biological evaluation, and potential mechanisms of action of This compound , its role in the future of medicinal chemistry and chemical biology remains an open question. The scientific record does not currently provide the necessary data to construct a meaningful and evidence-based perspective on its potential applications.

Conclusion and Future Directions

Summary of Key Research Advancements Pertaining to 5-Chloro-6-phenylpyridin-2-amine

Following an extensive search of available scientific literature and chemical databases, no specific research advancements pertaining directly to this compound have been identified. The compound does not appear in dedicated studies, and data regarding its synthesis, characterization, or activity are absent from the public record.

Unresolved Challenges and Emerging Research Avenues

Given the lack of foundational research, the primary unresolved challenge is the synthesis and characterization of this compound itself. An emerging research avenue would be the development of a viable synthetic route to produce this compound. Subsequent research could then focus on its fundamental chemical and physical properties, spectroscopic characterization, and preliminary evaluation of its biological activity or material properties. Without these initial steps, no specific challenges or future research directions can be detailed.

Broader Impact and Potential of this compound in Chemical Science

The potential impact of this compound on chemical science is currently speculative. While its structural motifs—a substituted aminopyridine core—are present in many biologically active molecules and functional materials, any potential contribution of this specific compound is unknown. Future research, should the compound be synthesized and studied, would be necessary to determine if it possesses any unique properties that would make it a valuable scaffold in drug discovery, agrochemicals, or materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.